molecular formula C24H32GeO2 B14189738 3,4-Dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydro-1H-germole CAS No. 921201-57-2

3,4-Dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydro-1H-germole

Katalognummer: B14189738
CAS-Nummer: 921201-57-2
Molekulargewicht: 425.1 g/mol
InChI-Schlüssel: WAXWUUDHRZILAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydro-1H-germole is a chemical compound with the molecular formula C24H32GeO2 It is a germole derivative, which means it contains a five-membered ring with germanium as one of the ring atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydro-1H-germole typically involves the reaction of germole precursors with 2,4,6-trimethylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydro-1H-germole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium oxides, while substitution reactions can produce a variety of functionalized germole derivatives .

Wissenschaftliche Forschungsanwendungen

3,4-Dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydro-1H-germole has several scientific research applications, including:

Wirkmechanismus

The mechanism by which 3,4-Dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydro-1H-germole exerts its effects involves interactions with molecular targets and pathways. The phenoxy groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,4-Dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydro-1H-germole is unique due to its specific structural features, including the presence of germanium and the trimethylphenoxy groups. These features contribute to its distinct chemical and physical properties, making it valuable for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

921201-57-2

Molekularformel

C24H32GeO2

Molekulargewicht

425.1 g/mol

IUPAC-Name

3,4-dimethyl-1,1-bis(2,4,6-trimethylphenoxy)-2,5-dihydrogermole

InChI

InChI=1S/C24H32GeO2/c1-15-9-17(3)23(18(4)10-15)26-25(13-21(7)22(8)14-25)27-24-19(5)11-16(2)12-20(24)6/h9-12H,13-14H2,1-8H3

InChI-Schlüssel

WAXWUUDHRZILAH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C[Ge](C1)(OC2=C(C=C(C=C2C)C)C)OC3=C(C=C(C=C3C)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.